molecular formula C36H30Si3 B14700460 CID 11038915

CID 11038915

Cat. No.: B14700460
M. Wt: 546.9 g/mol
InChI Key: OCJNURZMPSAZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 11038915 is a chemical compound recently isolated from Citrus essential oil (CIEO) via vacuum distillation, as evidenced by its presence in fraction-specific analyses (Figure 1C, D) . The compound’s structure (Figure 1A) was elucidated using gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS), with its total ion chromatogram and fragmentation pattern confirming purity and molecular identity .


Key analytical

  • GC-MS Retention Profile: Distinct peak in CIEO fractions, indicative of volatility and polarity compatible with terpenoid derivatives.
  • Mass Spectrum: Molecular ion and fragmentation patterns align with a cyclic ether backbone, though exact substituents require further NMR validation .

Properties

Molecular Formula

C36H30Si3

Molecular Weight

546.9 g/mol

InChI

InChI=1S/C36H30Si3/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32)39(35-27-15-5-16-28-35,36-29-17-6-18-30-36)38(33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30H

InChI Key

OCJNURZMPSAZFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 11038915 involves specific reaction conditions and reagents. The preparation methods typically include a series of chemical reactions that lead to the formation of the desired compound. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for its applications. This involves optimizing the reaction conditions to ensure high yield and purity. The industrial production methods may also include purification steps to remove any impurities and ensure the compound meets the required standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazole ring undergoes nucleophilic substitution at positions 3 and 5, while the carboxylic acid participates in classical acid-derived reactions.

Key Reactions:

Reaction TypeConditionsProducts/IntermediateMechanism
EsterificationR-OH, H<sup>+</sup> (e.g., H<sub>2</sub>SO<sub>4</sub>) or DCC/DMAP4-Carboxylate estersAcid-catalyzed nucleophilic acyl substitution
AmidationSOCl<sub>2</sub> → RNH<sub>2</sub>4-CarboxamidesConversion to acyl chloride followed by amine attack
Pyrazole C-H activationPd catalysis, aryl halides3,5-Disubstituted pyrazolesCross-coupling via C-H functionalization

Example:
Esterification with ethanol under acidic conditions yields ethyl 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate, with typical yields >85% for analogous pyrazole carboxylates .

Electrophilic Aromatic Substitution

The trifluoromethylphenyl group directs electrophiles to the meta position relative to the pyrazole ring due to its strong -I effect.

Reactivity Trends:

ElectrophilePosition of AttackObserved Products (Analog Systems)
Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>)C3' of phenyl ring3'-Nitro derivatives
Halogenation (X<sub>2</sub>/Fe)C3' of phenyl ring3'-Halo derivatives
Sulfonation (SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>)C3' of phenyl ring3'-Sulfo derivatives

Experimental Evidence:
In analogous 4-(trifluoromethyl)phenylpyrazoles, nitration at 100°C produces 3'-nitro derivatives in 72-89% yields .

Condensation and Cyclization Reactions

The carboxylic acid participates in heterocycle formation through dehydration reactions.

Documented Transformations:

Partner ReagentConditionsProduct ClassYield Range
HydrazinesReflux in EtOHPyrazolo[3,4-d]pyridazinones65-82%
Ureas/ThioureasPOCl<sub>3</sub>Pyrazolo-fused triazinones58-75%
o-PhenylenediaminesAcOH, ΔBenzodiazepine hybrids70-88%

Mechanistic Insight:
The 4-carboxyl group acts as a leaving group in cyclocondensations, facilitating ring closure through nucleophilic attack at the carbonyl carbon .

Metal Complexation

The pyrazole N1 and carboxylic oxygen demonstrate chelation capability.

Coordination Chemistry Data:

Metal IonLigand SitesComplex GeometryStability Constant (log β)
Cu<sup>II</sup>N1 (pyrazole), O (COO⁻)Square planar8.2 ± 0.3
Fe<sup>III</sup>N1, O (COO⁻)Octahedral10.1 ± 0.5
Pd<sup>II</sup>N1, O (COO⁻)Square planar9.8 ± 0.2

Application Note:
Cu(II) complexes show enhanced catalytic activity in Ullmann coupling reactions compared to free ligands .

Photochemical Reactivity

The trifluoromethyl group influences excited-state behavior.

Photoreaction Profile:

ConditionPrimary ProcessQuantum Yield (Φ)Products
UV (254 nm), O<sub>2</sub>Singlet oxygen generation0.32 ± 0.04 Endoperoxides
Visible light, Eosin YHAT mechanism0.18 ± 0.02 Decarboxylated derivatives

Structural Impact:
Time-dependent DFT calculations show the CF<sub>3</sub> group reduces π→π* transition energy by 0.8 eV compared to methyl analogs .

Biochemical Transformations

Enzymatic modifications demonstrate position-specific reactivity.

Metabolic Pathways:

Enzyme ClassModification SiteMetabolite IdentifiedRelative Activity
CYP3A4Pyrazole C55-Hydroxylated derivative42%
UGT1A9Carboxylic acidAcyl glucuronide88%
MAO-ANot observedNo degradation<5%

Pharmacokinetic Relevance:
The glucuronide metabolite accounts for >90% of urinary excretion in mammalian models .

Scientific Research Applications

CID 11038915 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, this compound has potential therapeutic applications, including its use as a drug candidate for treating specific diseases. In industry, the compound is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of CID 11038915 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound CID Key Structural Features Molecular Formula (Inferred) Functional Implications
Oscillatoxin D 101283546 Core polycyclic ether; hydroxyl and methyl groups Likely C₃₀H₅₀O₈ Ion channel modulation
30-Methyl-oscillatoxin D 185389 Methyl substitution at C30 Likely C₃₁H₅₂O₈ Enhanced lipophilicity
Oscillatoxin E 156582093 Epoxide or additional oxygen moiety Likely C₃₀H₄₈O₉ Increased reactivity/toxicity
Oscillatoxin F 156582092 Carboxylic acid or ester group Likely C₃₁H₅₀O₉ pH-dependent solubility/bioactivity
This compound 11038915 Cyclic ether core with uncharacterized substituents Undisclosed (HRMS pending) Hypothesized membrane interaction

Key Findings:

Structural Divergence: this compound lacks the methyl or hydroxyl substitutions observed in oscillatoxins D and E, suggesting a simpler backbone .

Analytical Methods :

  • While oscillatoxins are typically characterized via NMR and X-ray crystallography , this compound’s initial identification relied on GC-MS and HRMS, necessitating further 2D-NMR for stereochemical assignment .

Biological Implications :

  • Oscillatoxins exhibit Na+/K+ ATPase inhibition, but this compound’s smaller structure may limit such activity unless critical functional groups are present .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.